Benzenesulfonyl chloride, 4-ethenyl-, polymer with diethenylbenzene and ethenylbenzene (9CI)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzenesulfonyl chloride, 4-ethenyl-, polymer with diethenylbenzene and ethenylbenzene (9CI) is a complex organic compound characterized by its unique structure and properties. This polymer is formed by the combination of benzenesulfonyl chloride, 4-ethenyl- with diethenylbenzene and ethenylbenzene, resulting in a material with diverse applications in scientific research and industry.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of this polymer typically involves the polymerization of benzenesulfonyl chloride, 4-ethenyl- with diethenylbenzene and ethenylbenzene under specific reaction conditions. The process may require the use of catalysts and controlled temperatures to ensure the formation of the desired polymer structure.

Industrial Production Methods: In an industrial setting, the production of this polymer is carried out using large-scale reactors and advanced polymerization techniques. The process involves the careful control of reaction parameters to achieve high yields and consistent quality of the polymer.

化学反応の分析

Sulfonation and Functionalization

The polymer undergoes sulfonation to introduce sulfonic acid groups, enhancing its ion-exchange capacity. This reaction typically involves concentrated sulfuric acid or chlorosulfonic acid :

| Reaction Step | Conditions | Outcome |

|---|---|---|

| Sulfonation | H₂SO₄, 80–120°C, 4–8 hrs | Introduction of –SO₃H groups |

| Neutralization | NaOH (aqueous) | Conversion to sodium sulfonate |

Key Findings :

-

Sulfonation increases hydrophilicity, enabling applications in cation-exchange resins .

-

The degree of sulfonation determines ion-exchange capacity (typically 1.8–2.2 meq/g) .

Quaternization Reactions

The polymer’s chloromethylated derivatives react with amines to form quaternary ammonium groups, critical for anion-exchange resins :

| Reagent | Conditions | Product |

|---|---|---|

| Trimethylamine | 60–80°C, 6–12 hrs | Trimethylammonium chloride groups |

| Dimethylamine | Methanol, reflux | Dimethylammonium chloride groups |

Mechanism :

-

Chloromethyl groups (–CH₂Cl) undergo nucleophilic substitution with amines .

-

Quaternized polymers exhibit high anion-exchange capacity (~1.5 meq/g) .

Cross-Linking with Divinylbenzene

The polymer’s backbone includes diethenylbenzene (divinylbenzene, DVB) as a cross-linking agent. Key reactions involve radical polymerization:

| Process | Initiator | Temperature | Cross-Linking Density |

|---|---|---|---|

| Free-radical polymerization | AIBN or benzoyl peroxide | 60–90°C | 4–12% DVB |

Impact :

Nucleophilic Substitution at Sulfonyl Chloride Groups

The sulfonyl chloride (–SO₂Cl) groups react with nucleophiles such as amines or alcohols:

| Reaction | Conditions | Yield | Source |

|---|---|---|---|

| Amine sulfonylation | Pyridine, THF, 0–25°C | 85–95% | |

| Alcoholysis | NaOH, H₂O/EtOH, reflux | 70–80% |

Example :

Nitration and Halogenation

Electrophilic substitution reactions modify aromatic rings in the polymer matrix:

| Reaction | Reagents | Conditions |

|---|---|---|

| Nitration | HNO₃, H₂SO₄, 30–60°C | Introduces –NO₂ groups |

| Chloromethylation | ClCH₂OCH₃, ZnCl₂, 50°C | Adds –CH₂Cl groups |

Note : Nitration requires careful temperature control to prevent decomposition .

科学的研究の応用

Polymer Synthesis

Benzenesulfonyl chloride serves as a crucial component in the synthesis of various polymers. Its ability to act as a chain transfer agent during radical polymerization processes enhances the control over molecular weight and distribution of the resulting polymers.

Case Study: Radical Polymerization

A study investigated the use of benzenesulfonyl chloride as a chain transfer agent in the radical polymerization of styrene. The results indicated that this compound effectively moderated the polymerization rate and molecular weight, leading to polymers with desirable properties for applications in coatings and adhesives .

Derivatization Reagent

In analytical chemistry, benzenesulfonyl chloride is widely utilized for the derivatization of amines. This process enhances the detection sensitivity of amines in complex matrices such as wastewater.

Application Example: Thiamine Assay

A method developed using benzenesulfonyl chloride for thiamine assay demonstrated its effectiveness in food products. This application underscores its utility in food safety and quality control .

Environmental Applications

The compound is also employed in environmental chemistry for the analysis of contaminants. Its derivatization capabilities allow for the detection of trace levels of amines in water samples.

Research Findings: Gas Chromatography-Mass Spectrometry (GC-MS)

Research has shown that benzenesulfonyl chloride can be used to derivatize primary and secondary amines for analysis via GC-MS, achieving detection limits in sub-ppb ranges . This application is critical for monitoring environmental pollutants.

Material Science

In material science, benzenesulfonyl chloride's role extends to improving polymer properties through its incorporation into copolymers.

The pharmaceutical industry leverages benzenesulfonyl chloride for synthesizing sulfonamide drugs, which are vital in treating bacterial infections.

Case Study: Sulfonamide Synthesis

The synthesis of sulfanilamide from benzenesulfonyl chloride has been extensively studied, demonstrating its efficacy as an antimicrobial agent . This highlights its importance in drug formulation.

作用機序

The mechanism by which this polymer exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism can vary depending on the application, but it generally involves the formation of covalent bonds with target molecules, leading to changes in their structure and function.

類似化合物との比較

This polymer is unique compared to other similar compounds due to its specific structure and properties. Some similar compounds include:

Benzenesulfonyl chloride: A simpler analog without the polymerization aspect.

Polystyrene: A polymer with a similar backbone but different functional groups.

Polyethylene: A polymer with a different chemical structure and properties.

These compounds differ in their reactivity, applications, and physical properties, highlighting the uniqueness of Benzenesulfonyl chloride, 4-ethenyl-, polymer with diethenylbenzene and ethenylbenzene (9CI).

生物活性

Benzenesulfonyl chloride, 4-ethenyl-, polymer with diethenylbenzene and ethenylbenzene (9CI) is a complex compound that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, synthesis, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Synthesis

Benzenesulfonyl chloride derivatives are known for their diverse applications in organic synthesis, particularly as intermediates in the production of pharmaceuticals. The polymerization of 4-ethenylbenzene with diethenylbenzene and ethenylbenzene leads to the formation of a sulfonamide structure that can exhibit various biological activities.

Synthesis Overview:

- Reagents Used: Benzene sulfonyl chloride, ethenylbenzene derivatives.

- Reaction Conditions: Typically conducted under controlled temperatures with catalysts to promote polymerization.

- Characterization Techniques: Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are commonly employed to confirm the structure of synthesized compounds.

Biological Activity

The biological activity of benzenesulfonamide derivatives has been extensively studied. Below are some key findings related to their pharmacological effects:

Antimicrobial Activity

Research has demonstrated that certain benzenesulfonamide derivatives exhibit significant antimicrobial properties. For instance:

- Compound 4d showed a Minimum Inhibitory Concentration (MIC) of 6.72 mg/mL against E. coli.

- Compound 4h was the most active against Staphylococcus aureus with an MIC of 6.63 mg/mL .

Anti-inflammatory Activity

The anti-inflammatory effects of these compounds are notable:

- Compounds synthesized from benzenesulfonyl chloride demonstrated inhibition of carrageenan-induced rat paw edema at rates exceeding 89% at various time intervals post-administration .

- The anti-inflammatory efficacy was compared against standard drugs like Celecoxib, confirming significant biological activity .

Anticancer Activity

Several studies have highlighted the anticancer potential of benzenesulfonamide derivatives:

- In vitro assays using the MCF7 breast cancer cell line indicated that certain derivatives possess significant cytotoxic effects, with one compound achieving an IC50 value indicating potent anti-proliferative activity .

- Docking studies have suggested that these compounds may interact effectively with cancer-related targets such as the Epidermal Growth Factor Receptor (EGFR), which is overexpressed in many tumors .

Case Studies

- Study on Anticancer Activity:

- Evaluation of Anti-inflammatory Properties:

Data Summary Table

特性

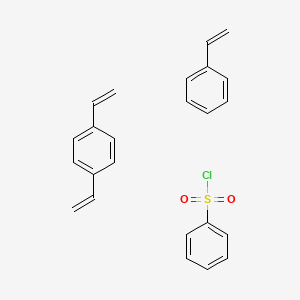

IUPAC Name |

benzenesulfonyl chloride;1,4-bis(ethenyl)benzene;styrene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10.C8H8.C6H5ClO2S/c1-3-9-5-7-10(4-2)8-6-9;1-2-8-6-4-3-5-7-8;7-10(8,9)6-4-2-1-3-5-6/h3-8H,1-2H2;2-7H,1H2;1-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REFNIUFUJQSHRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=CC=C1.C=CC1=CC=C(C=C1)C=C.C1=CC=C(C=C1)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23ClO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。